Gallium, triphenyl-

Vue d'ensemble

Description

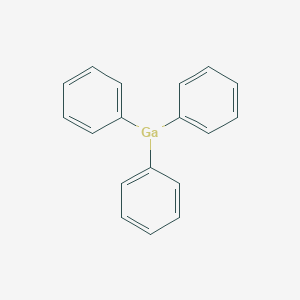

Gallium, triphenyl- is an organometallic compound with the chemical formula C₁₈H₁₅Ga. It is a derivative of gallium where three phenyl groups are bonded to a central gallium atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium, triphenyl- can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3PhMgBr→Ga(Ph)3+3MgBrCl

where Ph represents the phenyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of gallium, triphenyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. Additionally, alternative methods such as the reaction of gallium metal with bromobenzene in the presence of a catalyst have been explored for more efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Gallium, triphenyl- undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form gallium oxide.

Reduction: Can be reduced to gallium metal under specific conditions.

Substitution: Phenyl groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Requires strong reducing agents such as lithium aluminum hydride.

Substitution: Often involves the use of halogenated compounds or organometallic reagents.

Major Products:

Oxidation: Gallium oxide (Ga₂O₃)

Reduction: Gallium metal (Ga)

Substitution: Various organogallium compounds depending on the substituents used.

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : Gallium triphenyl serves as a precursor for synthesizing other organogallium compounds. It facilitates the development of new synthetic methodologies, particularly in organic chemistry. For instance, it can react with various organic halides to form substituted gallium compounds, which are crucial in creating complex organic molecules .

- Catalytic Activity : The compound exhibits catalytic properties in organic reactions, such as the Diels-Alder reaction and C–H arylation processes. It can participate in stoichiometric reactions with phenyl iodide to yield arylation products .

Biology

- Antimicrobial Properties : Research indicates that gallium triphenyl has potential antimicrobial effects due to its ability to disrupt bacterial iron metabolism. It mimics iron in biological systems, which can inhibit the growth of bacteria by interfering with iron-dependent enzymes .

- Anticancer Research : Gallium triphenyl compounds are explored for their anticancer properties. Studies have shown that gallium complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular iron homeostasis .

Medicine

- Therapeutic Applications : Gallium-based compounds are under investigation for treating various cancers, including hepatocellular carcinoma and renal cancer. Clinical trials are ongoing to evaluate the efficacy of gallium complexes in cancer therapy, leveraging their ability to mimic iron and disrupt metabolic pathways critical for tumor growth .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of gallium, triphenyl- involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various biochemical processes, disrupting the function of iron-dependent enzymes and proteins. This leads to the inhibition of bacterial growth and proliferation of cancer cells by inducing oxidative stress and apoptosis .

Comparaison Avec Des Composés Similaires

Triethylgallium: Another organogallium compound used in the production of semiconductors.

Trimethylgallium: Similar to triethylgallium but with methyl groups instead of ethyl groups.

Gallium trichloride: A precursor for the synthesis of various organogallium compounds.

Uniqueness: Gallium, triphenyl- is unique due to its stability and the presence of phenyl groups, which provide distinct electronic and steric properties compared to other organogallium compounds. This makes it particularly useful in specific catalytic and synthetic applications .

Activité Biologique

Gallium, triphenyl- (CHGa), is an organometallic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of gallium, triphenyl-, focusing on its antiproliferative mechanisms against cancer cells, its antimicrobial properties, and relevant case studies that illustrate its therapeutic potential.

Gallium complexes, including gallium(III) derivatives such as gallium, triphenyl-, have been shown to exhibit significant anticancer properties. The primary mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Gallium complexes promote apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. For instance, a study demonstrated that gallium(III) complexes induced G1 phase cell cycle arrest in HepG-2 cells by regulating cyclin A and cyclin E levels .

- Reactive Oxygen Species (ROS) Generation : These complexes enhance intracellular ROS levels, leading to oxidative stress that triggers apoptotic pathways. Increased ROS production has been linked to mitochondrial damage and activation of apoptotic factors such as cytochrome c and apoptotic protease activating factor-1 (apaf-1) .

- Ferroptosis : Recent findings indicate that gallium(III) complexes can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was evidenced by changes in redox homeostasis and increased levels of 4-hydroxynonenal (HNE) in treated cancer cells .

Case Studies

A comparative study evaluated the cytotoxicity of various gallium(III) complexes against different human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The results showed a time-dependent cytotoxic effect, with significant activity observed at 48 hours post-treatment. Notably, gallium complexes containing phenyl rings exhibited enhanced cytotoxicity compared to those without .

| Complex | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| C6 | HepG-2 | 0.32 ± 0.02 | Apoptosis via caspase activation |

| L1 | HepG-2 | 11.35 ± 0.21 | Cell cycle arrest and ROS generation |

| L6 | MCF-7 | - | Induction of ferroptosis |

| 1 | HCT-116 | - | Inhibition of mevalonate pathway |

Antimicrobial Activity

Gallium(III) compounds have also demonstrated promising antimicrobial properties. The ability of gallium to mimic iron allows it to interfere with iron-dependent metabolic processes in bacteria. Microorganisms are unable to distinguish between Ga(III) and Fe(III), leading to disrupted cellular functions essential for survival.

Gallium's antimicrobial activity is attributed to several factors:

- Disruption of Iron Acquisition : Gallium inhibits the uptake of iron by bacteria, which is critical for their growth and metabolism .

- Inhibition of Catalase Activity : Studies have shown that gallium complexes can inhibit catalase enzymes in various bacterial strains, further compromising their ability to manage oxidative stress .

Case Studies

Research has highlighted the effectiveness of gallium compounds against a range of pathogens:

- A study evaluated the antimicrobial efficacy of gallium(III) against Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant growth inhibition at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Pseudomonas aeruginosa | < 20 |

Propriétés

IUPAC Name |

triphenylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBVSWGUSGYQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Ga | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148743 | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-02-4 | |

| Record name | Gallium, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.